N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a tricyclic hydroxyquinoline derivative synthesized as part of a targeted search for novel diuretics. Its core structure comprises a pyrido[3,2,1-ij]quinoline scaffold annelated with a tetrahydropyridine ring, substituted at position 6 with a 3-chlorobenzyl carboxamide group (Figure 1). The compound was synthesized via amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with 3-chlorobenzylamine under optimized conditions to avoid ester degradation .
Pharmacological testing in rats (10 mg/kg oral dose) revealed significant diuretic activity, surpassing hydrochlorothiazide and earlier pyrroloquinolone analogs . Structural confirmation was achieved through elemental analysis, NMR (¹H and ¹³C), and mass spectrometry .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-14-7-1-4-12(10-14)11-22-19(25)16-18(24)15-8-2-5-13-6-3-9-23(17(13)15)20(16)26/h1-2,4-5,7-8,10,24H,3,6,9,11H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDTZGBPSDYENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCC4=CC(=CC=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antibacterial, antiviral, and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C20H17ClN2O3
- CAS Number : 339020-53-0
- Molecular Weight : 354.796 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 30 |
| S. aureus | 25 |
| P. aeruginosa | 20 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .
Antiviral Activity
The compound's structural similarity to other known antiviral agents suggests potential activity against viral infections. Preliminary docking studies indicated that it may inhibit viral integrase enzymes crucial for HIV replication. However, in vitro assays showed limited antiviral efficacy at concentrations below 100 µM .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. This compound demonstrated cytotoxic effects in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
| A549 | 18 |
The compound exhibited significant cytotoxicity against HeLa and MCF7 cells, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in cellular processes:
- DNA Gyrase Inhibition : The compound has shown promising results in inhibiting DNA gyrase B, an enzyme critical for bacterial DNA replication.
- Integrase Inhibition : Docking studies suggest that it may bind effectively to the active site of viral integrases.
Scientific Research Applications
Biological Activities
N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide exhibits several biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Research has indicated that this compound possesses significant antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oxidative stress and inflammation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro and in vivo, making it a potential candidate for treating inflammatory diseases.
Medicinal Chemistry
The structural features of this compound allow for modifications that can enhance its biological activity or reduce toxicity. Researchers are exploring analogs of this compound to optimize its pharmacological profile.
Case Studies
- Antimicrobial Studies : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against multi-drug resistant bacteria. The most promising derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .
- Cancer Research : A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell viability by inducing apoptosis through caspase activation .
- Inflammation Models : In vivo studies using animal models of arthritis demonstrated that administration of this compound resulted in decreased swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Core Heterocycle Modifications
The substitution of the trihydropyrrole ring in pyrrolo[3,2,1-ij]quinoline-5-carboxanilides with a tetrahydropyridine ring (adding one methylene unit) enhances diuretic efficacy. For example:
- Pyrroloquinolines: Earlier analogs with a trihydropyrrole ring (e.g., pyrrolo[3,2,1-ij]quinoline-5-carboxanilides) showed moderate activity (urinary output 1.5–2.0 mL/100 g rat).
- Pyridoquinolines: The tetrahydropyridine ring in pyrido[3,2,1-ij]quinoline-6-carboxamides increased urinary output to 2.2–3.8 mL/100 g, exceeding hydrochlorothiazide (2.5 mL/100 g) in select cases .
Mechanistic Insight : The expanded heterocycle improves binding to renal transporters (e.g., Na⁺/Cl⁻ symporters) or aldosterone synthase, though exact targets require further study .
Substituent Effects on the Aromatic Ring
The 3-chlorobenzyl group and other aryl substituents critically modulate activity:
Key Findings :
- Electron-donating groups (e.g., 4-methoxy) : Enhance solubility and activity by stabilizing hydrogen bonds with target proteins .
- Halogen substituents (Cl) : Improve lipophilicity and membrane permeability. The 3-chlorobenzyl group balances hydrophobicity and steric effects for optimal renal excretion .
- Cyanophenyl groups: Reduce activity slightly due to increased metabolic instability .
Comparison with Non-Quinoline Diuretics
- Quinazolinyl analogs : Lower diuretic output (1.8 mL/100 g) but demonstrate anti-inflammatory effects, suggesting multifunctional applications .
Structural and Pharmacokinetic Considerations
- Solubility: Low solubility in DMSO-d₆ (noted in ¹³C-NMR studies) may limit in vitro assays but is mitigated by formulation strategies (e.g., micronization) for oral administration .
- Metabolic Stability : The 3-chlorobenzyl group resists cytochrome P450 oxidation, enhancing half-life compared to unsubstituted analogs .
Recommendations :
- Explore hybrid structures combining pyridoquinoline cores with thiadiazole or quinazolinyl groups for multifunctional agents.
- Investigate enantiomeric purity, as chirality in the tetrahydropyridine ring may influence target binding .
Preparation Methods
Starting Material Preparation
- Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate is synthesized as the key intermediate. This compound serves as the electrophilic partner for the amidation reaction.
Amidation Reaction Conditions
- A mixture of the ethyl ester (2.73 g, 0.01 mol) and the corresponding amine (0.01 mol), specifically 3-chlorobenzylamine for the target compound, is stirred and heated at 130 to 140°C for 5 to 15 minutes.
- After the reaction period, the mixture is cooled to approximately 100°C, and ethanol (10 to 15 mL) is carefully added to precipitate the product.
- The solid product is filtered, washed with cold ethanol, dried, and recrystallized from a mixture of dimethylformamide (DMF) and ethanol to enhance purity.
Reaction Optimization
- The amidation is optimized to prevent partial destruction of the original heterocyclic ester, which can lead to unwanted impurities such as 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one.
- Maintaining the reaction temperature and time within the specified range is critical to maximize yield and purity.
Characterization and Confirmation of Structure
- The synthesized compound is characterized by elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), and mass spectrometry (MS).
- For example, ^1H NMR spectra typically show characteristic signals such as a singlet for the 7-hydroxy proton around δ 16 ppm and amide NH proton around δ 12-13 ppm.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 368.8 g/mol.
Data Summary Table: Typical Reaction Parameters and Yields
| Parameter | Value/Condition |
|---|---|
| Ethyl ester amount | 2.73 g (0.01 mol) |
| Amine (3-chlorobenzylamine) | 0.01 mol |
| Reaction temperature | 130–140°C |
| Reaction time | 5–15 minutes |
| Cooling temperature | ~100°C |
| Precipitation solvent | Ethanol (10–15 mL) |
| Recrystallization solvent | DMF and ethanol mixture |
| Typical yield | High (generally >85%) |
| Molecular weight (calculated) | 368.8 g/mol |
Research Findings and Notes
- The amidation method described is efficient and reproducible, yielding the target compound with high purity and minimal side products.
- This synthetic route aligns with the "me-too" drug development strategy, where minor chemical modifications of known pharmacophores are explored to optimize biological activity.
- The halogen substitution at the benzyl moiety (3-chloro substituent) is crucial for modulating the pharmacological profile, and the synthetic method accommodates such substitutions without compromising the heterocyclic core.
- The reaction conditions are mild enough to avoid degradation of sensitive functional groups, thus preserving the compound's integrity.
Q & A
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Conduct accelerated stability testing in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4, 37°C).
- Monitor degradation via UHPLC-PDA at 0, 24, 48, and 72 hours.
- Identify metabolites using HRMS/MS and compare with synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
